molecular formula C18H23N3O2S B2961052 1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine CAS No. 339017-06-0

1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine

Cat. No. B2961052
CAS RN: 339017-06-0
M. Wt: 345.46
InChI Key: ZWMJMRAERPSEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine” is a complex organic molecule that likely contains a piperazine ring, a benzenesulfonyl group, and a pyridinyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzenesulfonyl compounds are generally prepared by the reaction of benzene with chlorosulfonic acid . Piperazine rings can be formed through several methods, including the reaction of ethylene diamine with a dicarbonyl compound .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific conditions and reactants present. Benzenesulfonyl compounds are known to react with compounds containing reactive N-H and O-H bonds . Piperazine rings can participate in various reactions, including acylation, alkylation, and sulfonation .

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Compounds with structures based on the benzenesulfonylguanidine scaffold, modified by pharmacophores such as 4-methylpiperazine, have been designed and synthesized. These compounds have shown significant antiproliferative activity against various human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa). The modifications aim to inhibit the growth of these cancer cells, with certain derivatives demonstrating potent growth inhibition properties (Pogorzelska, Sławiński, Kawiak, & Jasińska, 2017).

Synthesis and Structural Characterization

New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized, displaying diverse structural features and potential for further chemical modifications. These compounds have been structurally characterized, revealing their potential as intermediates for further chemical reactions and potential applications in materials science or as precursors for biologically active molecules (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Vibrational Frequencies and Visible Spectra Analysis

Detailed analyses of the vibrational frequencies and visible spectra of derivatives from cyclic amines, including 4-methylpiperazine, have been conducted. These studies provide insights into the electronic structure and potential applications of these compounds in materials science, including their photophysical properties (Dabbagh, Teimouri, Chermahini, & Shiasi, 2007).

Future Directions

The future directions for this compound would likely depend on its intended use and effectiveness. For instance, if it were found to have useful biological activity, it could be further developed and optimized for use in medical or biological research .

properties

IUPAC Name

1-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-13-15(2)19-18(21-11-9-20(3)10-12-21)17(14)24(22,23)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMJMRAERPSEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.